Butanedioic acid, 1-(1,1-dimethylethyl) 4-(2,5-dioxo-1-pyrrolidinyl) ester

Description

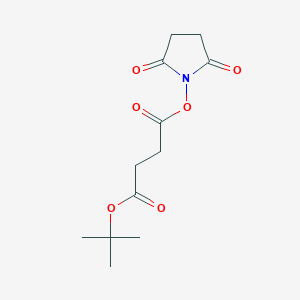

Butanedioic acid, 1-(1,1-dimethylethyl) 4-(2,5-dioxo-1-pyrrolidinyl) ester is a di-ester derivative of butanedioic acid (succinic acid). Its structure features two distinct ester groups: a bulky tert-butyl (1,1-dimethylethyl) group at position 1 and a reactive 2,5-dioxo-1-pyrrolidinyl (succinimidyl) ester at position 4. The tert-butyl group enhances hydrophobicity and steric hindrance, while the succinimidyl ester acts as an efficient acylating agent, commonly utilized in peptide synthesis and bioconjugation reactions .

Properties

IUPAC Name |

1-O-tert-butyl 4-O-(2,5-dioxopyrrolidin-1-yl) butanedioate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO6/c1-12(2,3)18-10(16)6-7-11(17)19-13-8(14)4-5-9(13)15/h4-7H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOTAGWXKRBSNHD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CCC(=O)ON1C(=O)CCC1=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Butanedioic acid, 1-(1,1-dimethylethyl) 4-(2,5-dioxo-1-pyrrolidinyl) ester typically involves the reaction of 4-(tert-butoxy)-4-oxobutanoic acid with N-hydroxysuccinimide in the presence of a coupling agent such as HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and a base like DIPEA (N,N-diisopropylethylamine). The reaction is carried out in a solvent such as dichloromethane under an inert atmosphere at room temperature for several hours .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis route mentioned above can be scaled up for industrial purposes with appropriate modifications to reaction conditions and equipment to ensure safety and efficiency.

Chemical Reactions Analysis

Types of Reactions

Butanedioic acid, 1-(1,1-dimethylethyl) 4-(2,5-dioxo-1-pyrrolidinyl) ester can undergo various chemical reactions, including:

Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles.

Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

Hydrolysis: Acidic conditions (e.g., HCl) or basic conditions (e.g., NaOH) at elevated temperatures.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Reduction: Reducing agents like LiAlH4 in anhydrous solvents such as ether.

Major Products Formed

Hydrolysis: Butanedioic acid and tert-butyl alcohol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Reduction: Corresponding alcohol derivatives.

Scientific Research Applications

Butanedioic acid, 1-(1,1-dimethylethyl) 4-(2,5-dioxo-1-pyrrolidinyl) ester has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of various organic compounds.

Biology: Employed in the preparation of biologically active molecules and as a reagent in biochemical assays.

Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of Butanedioic acid, 1-(1,1-dimethylethyl) 4-(2,5-dioxo-1-pyrrolidinyl) ester depends on its specific applicationIts molecular structure allows it to participate in esterification, hydrolysis, and other organic reactions, making it a versatile reagent in synthetic chemistry .

Comparison with Similar Compounds

Research Findings

Coupling Efficiency : Studies show that tert-butyl-substituted succinimidyl esters exhibit slower reaction kinetics with primary amines compared to less hindered analogues (e.g., di-succinimidyl esters). However, they demonstrate superior selectivity in modifying sterically shielded residues .

Stability : The tert-butyl group in the target compound confers stability in acidic conditions (pH < 5), making it suitable for stepwise synthesis protocols requiring orthogonal protection .

Comparative Solubility : The compound from , with its benzyl ester, dissolves readily in THF and DMF, whereas the target compound requires dichloromethane or chloroform for optimal solubility .

Biological Activity

Butanedioic acid, 1-(1,1-dimethylethyl) 4-(2,5-dioxo-1-pyrrolidinyl) ester, also known as a pyrrolidine derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a butanedioic acid moiety esterified with a pyrrolidine derivative. The presence of the pyrrolidine ring is significant as it enhances lipophilicity and biological interactions.

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

- Antitumor Activity : Research indicates that pyrrolidine derivatives exhibit potent anticancer properties. For instance, compounds similar to butanedioic acid esters have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. Specific studies have reported IC50 values in the low micromolar range against breast and colon cancer cells .

- Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes involved in disease pathways. For example, certain pyrrolidine derivatives have been identified as inhibitors of kinases, which are critical in cancer signaling pathways. A notable study demonstrated nanomolar activity against CK1γ and CK1ε kinases .

- Anti-inflammatory Effects : Some derivatives have shown promise in reducing inflammation by modulating cytokine production. This is particularly relevant in chronic inflammatory diseases where pyrrolidine-based compounds can downregulate pro-inflammatory mediators .

The mechanisms through which butanedioic acid derivatives exert their biological effects include:

- Receptor Modulation : The compound may act as an antagonist or agonist at various receptors, influencing cellular signaling pathways. For example, certain derivatives have been characterized as selective estrogen receptor modulators (SERMs), impacting breast cancer treatment strategies .

- Apoptosis Induction : By activating apoptotic pathways, these compounds can effectively reduce tumor cell viability. The involvement of mitochondrial pathways has been highlighted in several studies .

Table 1: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Antitumor | Induces apoptosis in cancer cells | |

| Enzyme Inhibition | Inhibits CK1γ and CK1ε kinases | |

| Anti-inflammatory | Reduces cytokine production |

Case Study Example

In a study published by Fanning et al., a series of pyrrolidine derivatives were synthesized and tested for their anti-cancer properties. The results indicated that modifications to the pyrrolidine ring significantly enhanced the compounds' binding affinity to target kinases, leading to improved anticancer efficacy with IC50 values ranging from 0.011 to 0.196 µM .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.